molecular formula C15H18O3 B1159937 Shizukanolide C CAS No. 78749-47-0

Shizukanolide C

Cat. No. B1159937
CAS RN: 78749-47-0
InChI Key:
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Description

Synthesis Analysis

The synthesis of lindenane sesquiterpenoids, including compounds related to Shizukanolide C, involves intricate synthetic strategies. For example, the asymmetric total synthesis of related compounds such as shizukaol J, trichloranoid C, and trishizukaol A was achieved through methods including Nelson's catalytic asymmetric ketene-aldehyde cycloaddition and a sequence of allylic alkylation/reduction/acidic cyclization. This highlights the complexity and the synthetic challenge these molecules present (Wang et al., 2022). Similarly, the total syntheses of chloranthalactones and shizukanolide E utilized Matteson epoxidation and intramolecular Hodgson cyclopropanation to construct their complex tricyclic skeletons (Yue et al., 2012).

Scientific Research Applications

  • Antifungal Activity : Shizukanolide C, along with other sesquiterpenes isolated from Chloranthus japonicus, has demonstrated moderate antifungal activity. This suggests potential applications in the development of antifungal agents (Kawabata, Tahara, & Mizutani, 1981).

  • Chemical Constituents Study : Research on the chemical constituents of Chloranthus japonicus led to the isolation and identification of this compound as one of the sesquiterpenoids obtained. This adds to the understanding of the chemical composition of Chloranthus japonicus, which is valuable for further pharmacological studies (Ping Fang, Haiyang Liu, & H. Zhong, 2012).

  • Synthesis Studies : Synthetic strategies for lindenane-type sesquiterpenoids, which include this compound, have been developed. This research is crucial for facilitating the study of these compounds' biological activities and potential therapeutic applications (G. Yue, Li Yang, Changchun Yuan, Biao Du, & Bo Liu, 2012).

  • Antifungal Activities of Dimeric Sesquiterpenes : Shizukaols C and F, dimeric sesquiterpenes related to this compound, have shown potent antifungal activities against various plant pathogenic fungi. This indicates the potential of this compound and related compounds in agricultural applications (T. Kang, Y. Lee, Won Jung Lee, E. Hwang, Ki Duk Park, G. J. Choi, J. Moon, Ho‐Yong Park, & S. Kim, 2017).

Safety and Hazards

When handling Shizukanolide C, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Shizukanolide C plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been observed to exhibit moderate antifungal activity, which suggests its interaction with fungal enzymes . The dehydro-compound of this compound shows moderate antifungal activity, indicating its potential role in inhibiting fungal growth .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the growth of fungi, indicating its potential impact on fungal cell function . The compound’s interaction with cellular proteins may lead to alterations in cell signaling pathways, thereby affecting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and thereby exerting its antifungal effects . The compound’s structure allows it to interact with enzyme active sites, leading to enzyme inhibition and subsequent changes in cellular processes . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation products may also exhibit biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s metabolism may lead to the production of active metabolites that contribute to its biological effects . This compound may also influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity, as they determine the compound’s availability to interact with target biomolecules . Understanding the mechanisms of transport and distribution can provide insights into the compound’s overall efficacy and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Subcellular localization is essential for this compound to exert its effects on cellular processes, as it allows the compound to interact with target biomolecules in the appropriate cellular context .

properties

IUPAC Name

(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHCTKZHBRTLRU-CYRTVHNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the structural relationship between Shizukanolides C, D, E, and F?

A1: Shizukanolides D (1), E (4), and F (6) are structural derivatives of Shizukanolide C (2). Shizukanolide D is an epoxy derivative of this compound []. Meanwhile, Shizukanolides E and F are hydroxy derivatives of this compound [].

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